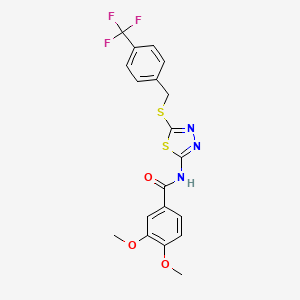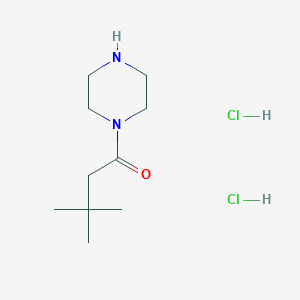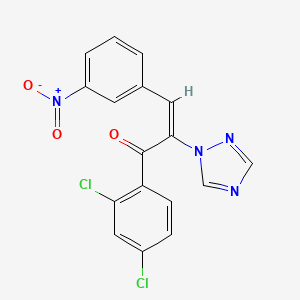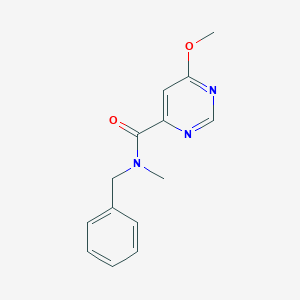
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide, commonly known as OP4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OP4 is a synthetic compound that is derived from pyridine and propanamide. The chemical formula of OP4 is C22H23N3O2, and its molecular weight is 361.44 g/mol.
Wissenschaftliche Forschungsanwendungen
Topical and Systemic Inflammation Inhibition
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide and its derivatives have shown promise as non-acidic NSAIDs (Nonsteroidal Anti-inflammatory Drugs). Research has explored the pharmacomodulation of these compounds, highlighting their potential in acting as potent inhibitors of inflammation. Notably, certain derivatives exhibit a level of activity surpassing that of ibuprofen and comparable to dexamethasone in TPA-induced mouse ear swelling assays. This suggests their effectiveness in both topical and systemic applications for inflammation control (Dassonville et al., 2008).
Antifungal Activity
The compound's structural flexibility allows for variations that have shown significant antifungal activities. A specific novel compound, synthesized using similar structural foundations, demonstrated good antifungal effects against various pathogens such as Botrytis cinerea and Colletotrichum gossypii. This highlights the compound's potential utility in the development of antifungal agents, offering a promising avenue for agricultural and medical applications (Xue Si, 2009).
Electrochemical Applications
The versatility of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide extends beyond pharmaceutical applications to include electrochemical ones. For instance, derivatives of this compound have been investigated as bi-functional redox mediators in Li–O2 batteries. Their incorporation into the electrolyte has been shown to effectively reduce over-potential and facilitate the formation of a more stable SEI (Solid Electrolyte Interface) layer on the Li foil. This suggests potential utility in enhancing the performance and longevity of rechargeable batteries, marking an exciting intersection between organic chemistry and energy storage technologies (Cheng Zheng, Wenwen Ding, Cheng Wang, 2019).
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-5-2-3-6-17(15)8-9-19(24)22-14-16-10-11-21-18(13-16)23-12-4-7-20(23)25/h2-3,5-6,10-11,13H,4,7-9,12,14H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXZQKWZKJQCQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2390037.png)



![1-methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2390043.png)

![2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2390045.png)

![1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2390051.png)


![Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2390057.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2390058.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2390059.png)